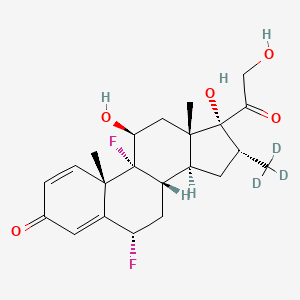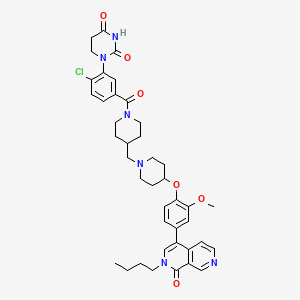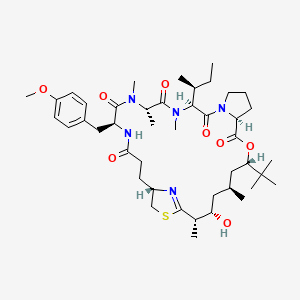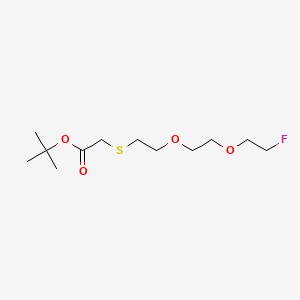
F-PEG2-S-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-PEG2-S-Boc: is a compound that belongs to the class of polyethylene glycol-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . The compound has the chemical formula C12H23FO4S and a molecular weight of 282.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of F-PEG2-S-Boc involves multiple steps, starting with the preparation of the polyethylene glycol chain and subsequent functionalization with a fluoroethoxy group.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually synthesized in a controlled environment to maintain the stability of the functional groups .
Analyse Des Réactions Chimiques
Types of Reactions: F-PEG2-S-Boc undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc protecting group
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Deprotection Reactions: The major product is the free amine after Boc removal
Applications De Recherche Scientifique
Chemistry: F-PEG2-S-Boc is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation pathways .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into protein roles in various cellular processes .
Medicine: PROTACs have therapeutic potential, and this compound is used in the development of these molecules to target disease-causing proteins for degradation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs that leverage the PROTAC technology for targeted protein degradation .
Mécanisme D'action
F-PEG2-S-Boc functions as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
PEG-based PROTAC linkers: These include compounds like PEG2-S-Boc and PEG3-S-Boc, which have similar structures but differ in the length of the polyethylene glycol chain
Uniqueness: F-PEG2-S-Boc is unique due to the presence of the fluoroethoxy group, which can influence the solubility and reactivity of the compound. This makes it a valuable tool in the synthesis of PROTACs with specific properties .
Propriétés
Formule moléculaire |
C12H23FO4S |
|---|---|
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfanyl]acetate |
InChI |
InChI=1S/C12H23FO4S/c1-12(2,3)17-11(14)10-18-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 |
Clé InChI |
NSKNIBGVMKHQEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CSCCOCCOCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
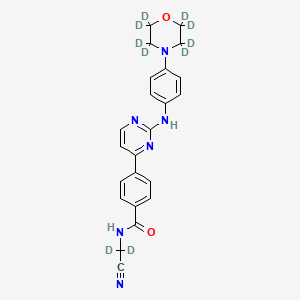
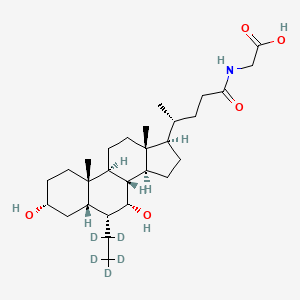


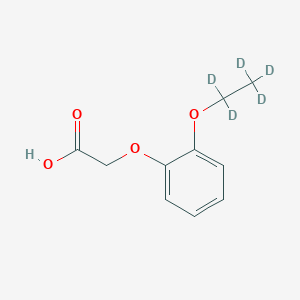
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


